BenchChemオンラインストアへようこそ!

BLT-1

SR-BI inhibition HDL lipid uptake potency comparison

Secure BLT-1's irreversible SR-BI inhibition for rigorous cholesterol flux studies. Unlike reversible tools (e.g., ML278), BLT-1's covalent modification ensures sustained target engagement post-washout—critical for multi-day assays and in vivo models. Use to dissect SR-BI vs. ABCA1 pathways with probucol, benchmark HCV entry (IC50 0.96 µM), or validate HTS assays.

Molecular Formula C12H23N3S
Molecular Weight 241.40 g/mol
Cat. No. B10814934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBLT-1
Molecular FormulaC12H23N3S
Molecular Weight241.40 g/mol
Structural Identifiers
SMILESCCCCCCC1CCCC1=NNC(=S)N
InChIInChI=1S/C12H23N3S/c1-2-3-4-5-7-10-8-6-9-11(10)14-15-12(13)16/h10H,2-9H2,1H3,(H3,13,15,16)
InChIKeyOWGUSBISUVLUJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BLT-1 (Block Lipid Transport-1): A Selective, Irreversible SR-BI Inhibitor for Lipid Transport Studies


BLT-1 (CAS 321673-30-7), also known as Block Lipid Transport-1, is a thiosemicarbazone copper chelator that functions as a selective and irreversible inhibitor of the scavenger receptor class B type I (SR-BI) [1]. It inhibits SR-BI-mediated bidirectional lipid transfer between high-density lipoproteins (HDL) and cells, blocking both selective cholesteryl ester uptake and cholesterol efflux [1]. Unlike many tool compounds that modulate multiple pathways, BLT-1's specificity for SR-BI makes it a critical probe for dissecting cholesterol homeostasis mechanisms.

Why BLT-1 Cannot Be Replaced by Other SR-BI Inhibitors or Lipid Transport Modulators


SR-BI inhibitors exhibit marked differences in mechanism of action, reversibility, pathway selectivity, and off-target effects. BLT-1 is an irreversible inhibitor that covalently modifies SR-BI [1], whereas other tool compounds such as ML278 act reversibly [2]. Furthermore, some lipid transport modulators like probucol primarily target ABCA1 rather than SR-BI [3]. These mechanistic and selectivity differences preclude simple interchangeability; using an alternative compound without verifying its specific inhibitory profile can lead to erroneous conclusions about SR-BI function or cholesterol flux pathways.

BLT-1 Quantitative Differentiation Evidence: Head-to-Head Data vs. Comparators


BLT-1 vs. BLT-2: 17-fold Higher Potency in SR-BI-Mediated DiI-HDL Uptake Assay

In a direct comparative study of BLT series compounds, BLT-1 exhibited 17-fold greater potency than BLT-2 for inhibiting SR-BI-mediated DiI-HDL uptake. Both compounds were tested in ldlA[mSR-BI] cells under identical assay conditions. [1]

SR-BI inhibition HDL lipid uptake potency comparison

BLT-1 vs. ML278: Irreversible vs. Reversible Inhibition of SR-BI

BLT-1 acts as an irreversible inhibitor of SR-BI, forming a covalent adduct that persists after washout, whereas ML278 is a reversible inhibitor. In washout experiments with ldlA[SR-BI] cells, cells pretreated with 1 µM BLT-1 for 1 hour retained full inhibition of DiI-HDL uptake even after 4 hours in compound-free medium, confirming irreversible target engagement. [1] ML278, in contrast, exhibits reversible binding with an IC50 of 6 nM but dissociates upon washout. [2]

irreversible inhibition SR-BI covalent target engagement

BLT-1 vs. ITX-5061: Superior Potency in a Standardized SR-BI Uptake Assay

In a multi-compound DiI-HDL uptake screen that included both tool compounds and clinical candidates, BLT-1 demonstrated an IC50 of 0.005 µM, which is 30-fold more potent than ITX-5061 (IC50 = 0.15 µM) when tested under identical assay conditions. [1]

SR-BI inhibitor HCV entry potency comparison

BLT-1 vs. Probucol: Distinct Pathway Selectivity for SR-BI vs. ABCA1

BLT-1 selectively inhibits SR-BI-mediated cholesterol efflux without affecting ABCG1-mediated efflux. In BHK-SR-BI cells, BLT-1 treatment significantly reduced cholesterol efflux, while probucol (an ABCA1 inhibitor) had no effect on the SR-BI pathway. Conversely, probucol inhibited ABCA1-dependent efflux, whereas BLT-1 did not. In fibroblasts expressing both pathways, BLT-1 inhibited efflux by 67%, demonstrating robust SR-BI-specific suppression. [1][2]

cholesterol efflux SR-BI ABCA1 selectivity

Optimal Use Cases for BLT-1 in Cholesterol Metabolism and Viral Entry Research


Delineating SR-BI-Dependent vs. ABCA1-Dependent Cholesterol Efflux Pathways

Use BLT-1 in combination with probucol to quantitatively dissect the contributions of SR-BI and ABCA1 to total cholesterol efflux. As demonstrated in fibroblast and macrophage studies, pretreatment with BLT-1 selectively inhibits SR-BI-mediated efflux (67% reduction) without affecting ABCA1 or ABCG1 pathways, enabling precise pathway attribution. [1]

Irreversible Target Engagement Studies in Long-Term SR-BI Functional Assays

Employ BLT-1 for experiments requiring sustained SR-BI inhibition, such as multi-day cell differentiation studies or in vivo zebrafish development models. Its irreversible covalent binding ensures that SR-BI remains inhibited even after compound washout or metabolic clearance, simplifying experimental design and interpretation. [2]

High-Potency SR-BI Inhibition for HCV Entry Assays

Utilize BLT-1 as a potent inhibitor of HCV entry (IC50 = 0.96 µM in Huh7.5.1 cells) to investigate the role of SR-BI as a co-receptor for viral infection. Its high potency against SR-BI-mediated lipid uptake (IC50 = 0.005–0.021 µM) ensures robust target engagement at concentrations that do not broadly disrupt intracellular trafficking. [3]

Positive Control for Screening Novel SR-BI Modulators

Include BLT-1 as a benchmark positive control in high-throughput screens for new SR-BI inhibitors or modulators. Its well-characterized IC50 values across multiple assay formats (DiI-HDL uptake, cholesterol efflux, HCV entry) provide a reliable reference standard for validating assay performance and normalizing compound potency. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for BLT-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.